1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde
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Overview
Description
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde is a complex organic compound belonging to the class of harmala alkaloids. These compounds are characterized by a structure based on harmaline, harmine, harmalol, harman, or their derivatives.
Preparation Methods
The synthesis of 1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde involves several steps. One common method includes the reaction of trichloroacetaldehyde with tryptamine under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial production methods often involve the use of advanced techniques such as microwave irradiation, solid acid catalysts, and ionic liquids to enhance the efficiency and yield of the synthesis process . These methods are preferred due to their eco-friendly nature and ability to produce large quantities of the compound.
Chemical Reactions Analysis
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions vary depending on the reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit DNA topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde can be compared with other harmala alkaloids such as:
Harmaline: Known for its psychoactive properties and use in traditional medicine.
Harmine: Studied for its potential anticancer and neuroprotective effects.
Harmalol: Exhibits antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other harmala alkaloids .
Properties
Molecular Formula |
C13H11Cl3N2O |
---|---|
Molecular Weight |
317.6 g/mol |
IUPAC Name |
1-(trichloromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbaldehyde |
InChI |
InChI=1S/C13H11Cl3N2O/c14-13(15,16)12-11-9(5-6-18(12)7-19)8-3-1-2-4-10(8)17-11/h1-4,7,12,17H,5-6H2 |
InChI Key |
QLXKUISIXXTRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl)C=O |
Origin of Product |
United States |
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